N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a pyrazole ring, an oxadiazole moiety, and a phenyl group
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities, such as anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Preparation Methods
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the phenyl group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Formation of the pyrazole ring: This can be synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters.
Final assembly: The final step involves the coupling of the oxadiazole and pyrazole intermediates, often using amide bond formation techniques.
Chemical Reactions Analysis
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds:
1-ethyl-N-{3-[(5-phenyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which can lead to different biological activities and chemical reactivity.
1-ethyl-N-{3-[(5-phenyl-1,3,4-triazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide: This compound has a triazole ring, which can also affect its properties and applications.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-15-12-18(4-6-20(15)25)30-23(16-8-10-26-11-9-16)22(28-29-30)24(31)27-14-17-13-19(32-2)5-7-21(17)33-3/h4-13H,14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFJYPWFGFZMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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